molecular formula C7H8BrCl2N B6185803 1-(2-bromo-6-chlorophenyl)methanamine hydrochloride CAS No. 2624138-03-8

1-(2-bromo-6-chlorophenyl)methanamine hydrochloride

Cat. No.: B6185803
CAS No.: 2624138-03-8
M. Wt: 257
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-bromo-6-chlorophenyl)methanamine hydrochloride is a chemical compound with the molecular formula C7H7BrClN·HCl. It is a solid substance that is typically stored at room temperature. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-bromo-6-chlorophenyl)methanamine hydrochloride typically involves the reaction of 2-bromo-6-chlorobenzaldehyde with ammonia or an amine source under specific conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to form the corresponding amine. The final product is then converted to its hydrochloride salt by treatment with hydrochloric acid .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications for research and industrial applications .

Chemical Reactions Analysis

Types of Reactions

1-(2-bromo-6-chlorophenyl)methanamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases.

Major Products Formed

    Substitution Reactions: Formation of substituted phenylmethanamines.

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary amines.

    Coupling Reactions: Formation of biaryl compounds.

Scientific Research Applications

1-(2-bromo-6-chlorophenyl)methanamine hydrochloride is used in various scientific research fields, including:

Mechanism of Action

The mechanism of action of 1-(2-bromo-6-chlorophenyl)methanamine hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-bromo-6-chlorophenyl)methanamine hydrochloride is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical reactivity and biological activity. This makes it valuable in various research and industrial applications where other similar compounds may not be as effective .

Properties

CAS No.

2624138-03-8

Molecular Formula

C7H8BrCl2N

Molecular Weight

257

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.